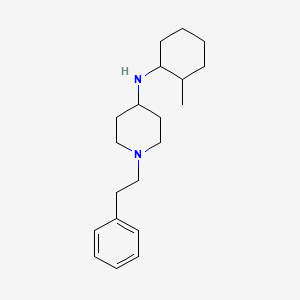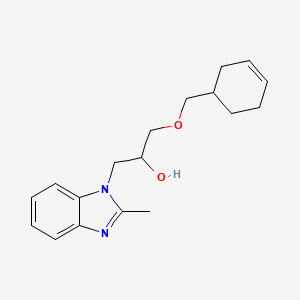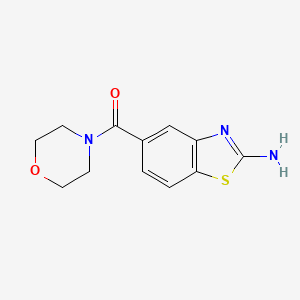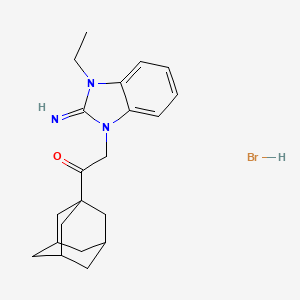
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine, also known as MT-45, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. MT-45 has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and dependence. Despite its legal status, MT-45 continues to be a subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and other opioid effects. It also has affinity for the delta-opioid receptor and the kappa-opioid receptor, which may contribute to its unique pharmacological profile.
Biochemical and Physiological Effects
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been shown to increase dopamine release in the brain, which may contribute to its potential for abuse and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has several advantages for use in laboratory experiments. It is a potent analgesic that can be used to study pain pathways and opioid receptors. It also has potential therapeutic applications for pain management and cancer treatment. However, N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine is a controlled substance that requires specialized equipment and expertise to synthesize and handle. It also has potential for abuse and dependence, which may limit its use in certain research settings.
Orientations Futures
There are several potential future directions for research on N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine. One area of interest is the development of new analgesic drugs based on the chemical structure of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine. Another area of interest is the investigation of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine as a potential cancer treatment. Further studies are also needed to fully understand the pharmacological profile and potential for abuse and dependence of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine.
Méthodes De Synthèse
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine is synthesized through a multi-step process that involves the reaction of 2-methylcyclohexanone with phenylacetic acid to form 2-methylcyclohexyl-phenylacetic acid. This intermediate is then reduced to 2-methylcyclohexyl-phenylacetone, which is subsequently reacted with piperidine to form N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine. The synthesis of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has been the subject of several scientific studies due to its potential therapeutic applications. One study found that N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has potent analgesic effects that are comparable to morphine, making it a potential alternative to traditional opioids for pain management. Another study found that N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has antitumor activity in vitro, suggesting that it may have potential as a cancer treatment.
Propriétés
IUPAC Name |
N-(2-methylcyclohexyl)-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-17-7-5-6-10-20(17)21-19-12-15-22(16-13-19)14-11-18-8-3-2-4-9-18/h2-4,8-9,17,19-21H,5-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQHRGPXIXKVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5187467.png)
![(dicyclopropylmethyl){[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5187472.png)

![4-(2-chlorophenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5187502.png)

![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5187519.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)

![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)

![N-(3-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5187561.png)
